molecular formula C20H14N2O3 B5750753 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide

Cat. No.: B5750753
M. Wt: 330.3 g/mol
InChI Key: FRFRKWHNSURWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide, also known as NDI-031301, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoindolinones and has been found to exhibit promising pharmacological properties.

Mechanism of Action

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide exerts its pharmacological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in inflammation and cancer. This compound binds to the bromodomain of BRD4 and prevents its interaction with chromatin, thereby inhibiting the expression of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. The compound has a good safety profile and does not exhibit any significant toxicity or adverse effects in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide is its specificity for BRD4, which makes it a valuable tool for studying the role of this protein in various biological processes. However, the compound is relatively new and there is still limited information available on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Future research should focus on the optimization of the synthesis method and the development of more potent analogs of this compound. The compound could also be tested in clinical trials to evaluate its safety and efficacy in humans. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify its potential therapeutic targets.

Synthesis Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide involves the reaction of 2-naphthylamine with phthalic anhydride to form 2-(2-naphthyl)-1,3-dioxoisoindoline, which is then reacted with N-acetylanthranilic acid to produce this compound. The reaction is carried out in the presence of a Lewis acid catalyst and under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-2-naphthylacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Inflammation is a complex physiological process that is involved in the pathogenesis of various diseases, including cancer. This compound has been shown to inhibit the production of inflammatory cytokines and reduce the infiltration of immune cells, thereby reducing inflammation. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-18(21-15-10-9-13-5-1-2-6-14(13)11-15)12-22-19(24)16-7-3-4-8-17(16)20(22)25/h1-11H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFRKWHNSURWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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